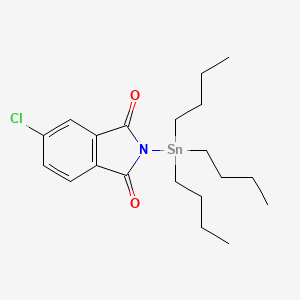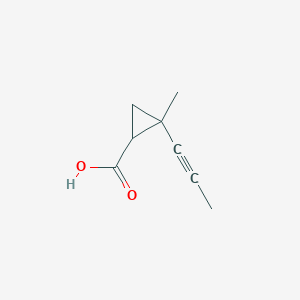
Benzyl octacosanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl octacosanoate is an ester compound formed from benzyl alcohol and octacosanoic acid. It is a long-chain fatty acid ester, which is often used in various industrial applications due to its unique chemical properties. The compound is known for its stability and hydrophobic nature, making it useful in formulations requiring long-lasting effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Benzyl octacosanoate can be synthesized through esterification, where benzyl alcohol reacts with octacosanoic acid in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods: In industrial settings, the esterification process is scaled up using continuous flow reactors to maintain consistent product quality. The reaction mixture is continuously fed into the reactor, and the product is collected at the outlet. This method enhances efficiency and allows for large-scale production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The ester can be reduced to its corresponding alcohols using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: N-bromosuccinimide (NBS) for bromination at the benzylic position.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol and octacosanol.
Substitution: Benzyl halides.
Applications De Recherche Scientifique
Benzyl octacosanoate has various applications in scientific research:
Chemistry: Used as a model compound in studying esterification and transesterification reactions.
Biology: Investigated for its role in lipid metabolism and its potential effects on cell membranes.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the formulation of cosmetics, lubricants, and coatings due to its stability and long-lasting properties.
Mécanisme D'action
The mechanism of action of benzyl octacosanoate involves its interaction with lipid membranes. The long-chain fatty acid moiety integrates into the lipid bilayer, enhancing membrane stability and reducing permeability. This property is particularly useful in drug delivery systems, where controlled release of active ingredients is desired.
Comparaison Avec Des Composés Similaires
Benzyl palmitate: Another long-chain ester with similar hydrophobic properties but a shorter carbon chain.
Benzyl stearate: Similar in structure but with an 18-carbon chain, making it less hydrophobic than benzyl octacosanoate.
Benzyl oleate: Contains an unsaturated fatty acid, which affects its stability and reactivity compared to this compound.
Uniqueness: this compound stands out due to its longer carbon chain, which provides enhanced hydrophobicity and stability. This makes it particularly suitable for applications requiring long-lasting effects and resistance to environmental factors.
Propriétés
Numéro CAS |
104899-76-5 |
|---|---|
Formule moléculaire |
C35H62O2 |
Poids moléculaire |
514.9 g/mol |
Nom IUPAC |
benzyl octacosanoate |
InChI |
InChI=1S/C35H62O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-29-32-35(36)37-33-34-30-27-26-28-31-34/h26-28,30-31H,2-25,29,32-33H2,1H3 |
Clé InChI |
ZNQFQCYMBZOKPV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


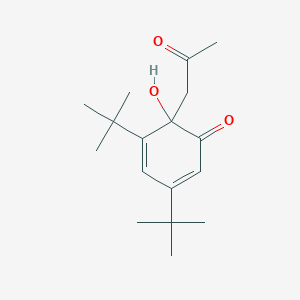
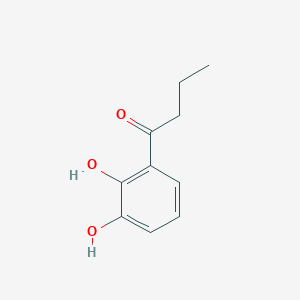
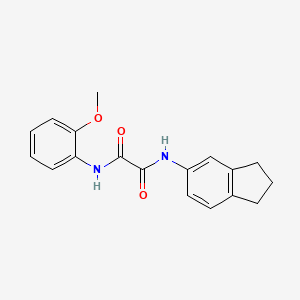
![Acetic acid, (dimethoxyphosphinyl)[(triethylsilyl)oxy]-, methyl ester](/img/structure/B14343109.png)
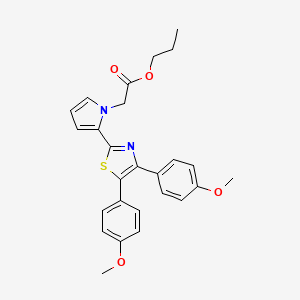
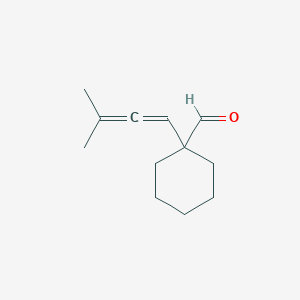
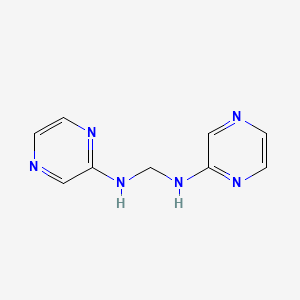


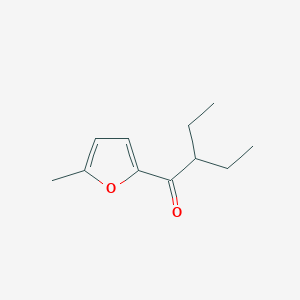
![4-[Bis(4-nitrophenyl)amino]benzaldehyde](/img/structure/B14343168.png)

